Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a methyl group attached to the phenyl ring and a carboxylate ester group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reactions are carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylate: Lacks the methyl group on the phenyl ring, resulting in different biological activities.
4-Methylpyrrolidine-2-carboxylate: Similar structure but without the ester group, leading to different chemical reactivity.
Phenylpyrrolidine-2-carboxylate: Lacks the methyl group on the phenyl ring, affecting its pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 4-methylphenyl group and a carboxylate moiety. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating biochemical pathways involved in inflammation and other physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
- Receptor Interaction : It may bind to receptors affecting neurotransmitter release, which could be relevant for neuropharmacological applications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound can significantly reduce the production of pro-inflammatory mediators, such as prostaglandins, by inhibiting cyclooxygenase (COX) enzymes .
- Anticancer Potential : Preliminary investigations have highlighted its potential in cancer therapy by impacting cell viability and proliferation in various cancer cell lines .
- Neuropharmacological Effects : The compound's interaction with NMDA receptors suggests possible applications in treating neurological disorders characterized by excitotoxicity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that treatment with the compound led to a significant decrease in PGE2 levels in murine models of inflammation, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity Assessment : In vitro assays showed that the compound inhibited the growth of hepatocellular carcinoma cells, suggesting its potential utility in cancer therapy .
Data Tables
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)13(12(15)16-2)8-3-9-14-13/h4-7,14H,3,8-9H2,1-2H3 |
InChI Key |
PLMPISOUDZWABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCN2)C(=O)OC |
Origin of Product |
United States |
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